REACTION_CXSMILES
|
[Na].C1(S(N)(=O)=O)C=CC=CC=1.[CH:12]1([NH:17][C:18]([NH:20]C2CCCC2)=[O:19])[CH2:16][CH2:15][CH2:14][CH2:13]1.N>>[CH:12]1([NH:17][C:18](=[O:19])[NH2:20])[CH2:16][CH2:15][CH2:14][CH2:13]1 |^1:0|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)NC(=O)NC1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
a precipitate was obtained which
|
Type
|
CUSTOM
|
Details
|
was separated by suction-filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved once more in 0.5 %-ammonia
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
The precipitate of crude N-[4-(β-<2-methoxy-5-chlorobenzamide>-ethyl)-benzenesulfonyl]-N'-cyclopentyl-urea that had separated
|
Type
|
CUSTOM
|
Details
|
was isolated by suction-filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
By treatment with methanol an at first smeary and then crystalline substance was obtained
|
Type
|
FILTRATION
|
Details
|
which after suction-filtration
|
Type
|
CUSTOM
|
Details
|
was once more recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)NC(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |